N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide
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Overview
Description
N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide: is an organic compound that belongs to the class of pyrimidine carboxamides This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, and two methyl groups on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide typically involves the reaction of 3-chloro-4-methoxyaniline with 4,6-dimethyl-2-chloropyrimidine-5-carboxylic acid under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or ammonia in a suitable solvent.
Major Products Formed:
Oxidation: Formation of N-(3-hydroxy-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide.
Reduction: Formation of N-(3-amino-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry .
Biology and Medicine: It is investigated for its biological activity, including its potential as an anti-inflammatory or anticancer agent .
Industry: In the industrial sector, this compound may be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique structure makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- N-(3-Chloro-4-methoxyphenyl)-4-hydroxybenzamide
- N’-(3-Chloro-4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine
Comparison: Compared to similar compounds, N-(3-Chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in different reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4,6-dimethylpyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-8-6-9(2)17-13(16-8)14(19)18-10-4-5-12(20-3)11(15)7-10/h4-7H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVCZIXRMCOSAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)NC2=CC(=C(C=C2)OC)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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